![molecular formula C5H12Cl2N2 B13918921 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a bicyclic compound with the molecular formula C5H12Cl2N2. It is a derivative of piperazine and is known for its unique structure, which includes two nitrogen atoms in a bicyclic framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 1,3-diaminopropane with 1,3-dichloropropane in the presence of a base such as sodium hydroxide can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
科学研究应用
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a ligand for opioid receptors, where it exhibits high affinity and selectivity towards mu-opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding site, modulating receptor activity and producing pharmacological effects .
相似化合物的比较
Similar Compounds
6-Methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride: A methylated derivative with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12Cl2N2 |
|---|---|
分子量 |
171.07 g/mol |
IUPAC 名称 |
3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H |
InChI 键 |
ZJRWKRNGIFFOAP-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNCC1N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
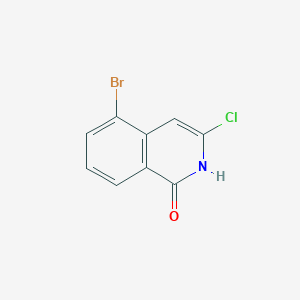
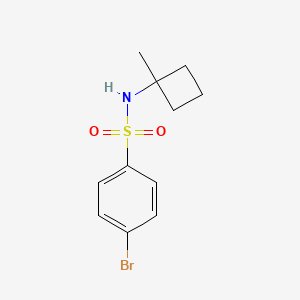
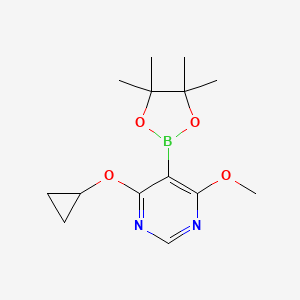
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

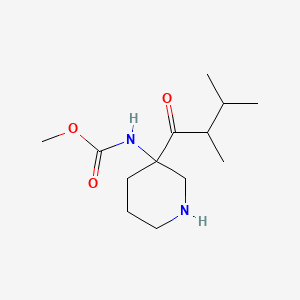
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
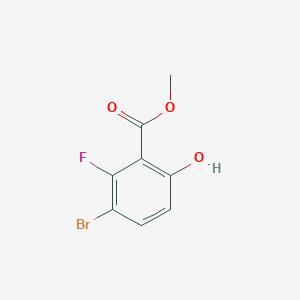
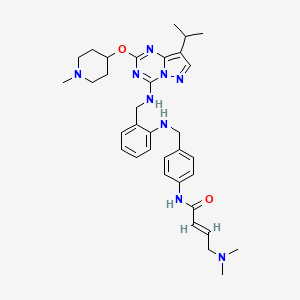
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
